molecular formula C6H4BrF3N2 B14852719 5-Amino-3-bromo-2-(trifluoromethyl)pyridine

5-Amino-3-bromo-2-(trifluoromethyl)pyridine

Cat. No.: B14852719
M. Wt: 241.01 g/mol
InChI Key: QZRGMMMGGZSPDU-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4BrF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, trifluoromethyl, and amino groups in its structure makes it a versatile compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(trifluoromethyl)pyridine, followed by the introduction of an amino group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Amino-3-bromo-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Uniqueness

5-Amino-3-bromo-2-(trifluoromethyl)pyridine is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

5-bromo-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C6H4BrF3N2/c7-4-1-3(11)2-12-5(4)6(8,9)10/h1-2H,11H2

InChI Key

QZRGMMMGGZSPDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)(F)F)N

Origin of Product

United States

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